molecular formula C9H19Cl2N3 B1371593 [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1231961-65-1

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1371593
CAS No.: 1231961-65-1
M. Wt: 240.17 g/mol
InChI Key: YKRXMCUUQBPFEU-UHFFFAOYSA-N
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Description

IUPAC Name: [(5-tert-Butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride CAS Number: 1093649-71-8 (as per IUPAC designation in ) Molecular Formula: C₁₀H₁₆Cl₂N₃ (inferred from structural analysis; see Notes) Molecular Weight: 196.68 g/mol (based on ) Structural Features:

  • A pyrazole core substituted with a tert-butyl group at the 5-position.
  • A methylamine (-CH₂NHCH₃) group attached to the 3-position of the pyrazole ring.
  • Dihydrochloride salt form, enhancing solubility and stability.

This compound belongs to the class of pyrazole-derived amines, which are widely studied for their applications in medicinal chemistry and materials science. The tert-butyl group confers steric bulk and lipophilicity, while the dihydrochloride salt improves aqueous solubility for biological or crystallographic studies .

Properties

IUPAC Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;;/h5,10H,6H2,1-4H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXMCUUQBPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658002
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231961-65-1
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride typically involves the alkylation of 5-tert-butyl-1H-pyrazole with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with pyrazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives similar to [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties : Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for developing new anti-inflammatory drugs .

Analgesic Effects : The analgesic properties of pyrazole derivatives have been documented, suggesting their potential use in pain management therapies. Research highlights the role of these compounds in modulating pain pathways, which could lead to novel analgesic medications .

Coordination Chemistry

Ligand Development : The unique structural features of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for synthesizing metal-organic frameworks (MOFs) and catalysts .

Metal Complexes : Pyrazole-based ligands are often used to stabilize metal ions in various oxidation states, facilitating applications in catalysis and materials science. For instance, trispyrazolylborate complexes have been studied for their effectiveness in catalyzing organic reactions due to their stability and reactivity .

Material Science

Polymer Synthesis : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The functional groups present in [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine can facilitate cross-linking reactions that improve the mechanical strength and thermal stability of polymers .

Nanomaterials : Research has indicated that pyrazole derivatives can be utilized in the synthesis of nanomaterials with specific electronic or optical properties. These materials hold promise for applications in sensors, photonics, and electronics due to their tunable characteristics .

Summary of Applications

Application AreaSpecific Uses
Medicinal Chemistry Anticancer agents, anti-inflammatory drugs, analgesics
Coordination Chemistry Ligands for metal complexes, catalysts for organic reactions
Material Science Enhancing polymer properties, synthesis of nanomaterials

Mechanism of Action

The mechanism of action of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Amines

Compound A : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Molecular Formula : C₁₀H₈N₆O₂S
  • Key Differences: Replaces the tert-butyl group with a thiophene-carboxamide moiety. Contains additional amino and cyano groups, increasing polarity but reducing lipophilicity compared to the target compound. Research Findings: Exhibits enhanced electronic properties due to conjugation between pyrazole and thiophene, making it suitable for optoelectronic applications ().
Compound B : [(5-Methyl-1H-indol-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClN₂
  • Key Differences: Indole ring instead of pyrazole, altering aromatic interaction profiles. Lacks the tert-butyl group, reducing steric hindrance.
Comparison Table :
Property Target Compound Compound A (7a) Compound B
Molecular Weight 196.68 g/mol 276.28 g/mol 183.20 g/mol
Core Structure Pyrazole Pyrazole-thiophene hybrid Indole
Functional Groups tert-Butyl, methylamine, HCl Thiophene, cyano, carboxamide Indole NH, methylamine, HCl
Solubility (Predicted) High (due to dihydrochloride) Moderate (polar groups) Moderate (indole hydrophobicity)
Applications Biological studies, catalysis Optoelectronics Pharmaceutical intermediates

Simple Amine Salts

Methylamine Hydrochloride (CH₃NH₂·HCl)
  • Molecular Formula : CH₃NH₂·HCl
  • Molecular Weight : 67.52 g/mol
  • Key Differences: Lacks aromaticity and complex substituents. Higher water solubility but lower thermal stability. Research Findings: Used in catalysis (e.g., methanol-to-olefin processes) due to its small size and reactivity ().
1-(2,2-Dimethylcyclopropyl)-2,2,2-Trifluoroethan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₂ClF₃N
  • Key Differences :
    • Cyclopropane and trifluoromethyl groups introduce rigidity and electronegativity.
    • Research Findings : The trifluoromethyl group enhances metabolic stability in pharmaceutical contexts ().

Hydrogen Bonding and Crystallography

The target compound’s dihydrochloride salt facilitates robust ionic and hydrogen-bonding networks, critical for crystal packing. Graph set analysis () reveals:

  • N–H···Cl⁻ interactions : Dominant in the target compound, similar to other amine hydrochlorides.
  • C–H···π interactions : Observed in pyrazole derivatives but absent in simpler amines like methylamine hydrochloride.
  • Crystallographic Tools : SHELX programs () are routinely used to resolve such structures, though the tert-butyl group may complicate refinement due to disorder.

Reactivity and Catalytic Potential

  • The tert-butyl group in the target compound reduces nucleophilicity compared to methylamine but improves selectivity in alkylation reactions.
  • Pyrazole derivatives are increasingly used in cross-coupling reactions; however, the target compound’s steric bulk may limit reactivity compared to unsubstituted analogs ().

Notes and Discrepancies

  • Molecular Formula Clarification: lists the molecular formula as C₁₀H₁₃ClN₂ for the dihydrochloride form, which conflicts with the IUPAC name in . This may stem from a typographical error or alternative nomenclature.
  • Synthesis Methods : While outlines procedures for pyrazole-thiophene hybrids, the target compound’s synthesis likely involves reductive amination of tert-butylpyrazole precursors, followed by HCl salt formation.

Biological Activity

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₉H₁₉Cl₂N₃
  • Molar Mass : 240.17 g/mol
  • CAS Number : 1231961-65-1
  • Melting Point : 141-144 °C
  • Hazard Classification : Irritant

1. Antimicrobial Activity

The pyrazole ring system has been widely studied for its antimicrobial properties. Research indicates that derivatives of pyrazoles exhibit significant activity against various pathogens:

  • Mechanism : The presence of the aliphatic amide pharmacophore enhances the antimicrobial efficacy of pyrazole derivatives.
  • Case Study : A series of 1,5-diaryl pyrazoles were synthesized and tested against E. coli, S. aureus, and Pseudomonas aeruginosa. One compound showed notable activity, suggesting that modifications in the structure can lead to improved antimicrobial properties .

2. Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects, which are crucial in treating conditions like arthritis:

  • Research Findings : Compounds containing the pyrazole moiety have been shown to inhibit inflammatory pathways effectively. For instance, a study found that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

3. Anticancer Potential

Recent studies have focused on the anticancer properties of pyrazole derivatives:

  • Mechanism of Action : Pyrazoles can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Study : A recent review highlighted several pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

Data Table of Biological Activities

Activity TypeCompound TestedTarget Organism/Cell LineIC50 Value (µM)Reference
Antimicrobial1,5-diaryl pyrazoleE. coli, S. aureusNot specified
Anti-inflammatoryPyrazole derivativeInflammatory modelsComparable to indomethacin
AnticancerVarious pyrazole derivativesMCF73.79
AnticancerPyrazole-linked thiourea derivativesA54926

Q & A

Q. What are the standard synthetic routes for [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride, and what methodological considerations ensure high purity?

The compound is typically synthesized via multi-step routes involving:

  • Core pyrazole formation : Cyclocondensation of β-diketones or hydrazine derivatives with tert-butyl-substituted precursors under acidic or basic conditions .
  • Methylamine functionalization : Alkylation of the pyrazole core with methylamine or its derivatives, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the tert-butyl group (δ ~1.3 ppm for 1H^1H, δ ~30 ppm for 13C^{13}C) and methylamine protons (δ ~2.5–3.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients verify purity and molecular ion peaks (e.g., m/z 240.18 for the free base) .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt (C9_9H19_{19}Cl2_2N3_3) with <0.3% deviation .

Q. How does the compound’s solubility profile influence experimental design in aqueous vs. organic systems?

  • Aqueous solubility : Limited solubility in pure water due to the hydrophobic tert-butyl group; use acidic buffers (pH <3) or co-solvents like DMSO (≤10% v/v) to enhance dissolution .
  • Organic solvents : Freely soluble in methanol, ethanol, and DMF, enabling reactions in aprotic media .

Q. What stability precautions are required for storing and handling this compound?

  • Storage : Desiccate at –20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the pyrazole ring .

Q. How is X-ray crystallography applied to resolve the compound’s structural ambiguities?

  • SHELX refinement : SHELXL software refines hydrogen bonding networks (e.g., N–H···Cl interactions in the dihydrochloride salt) and confirms the tert-butyl group’s spatial orientation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystalline state affect the compound’s reactivity or polymorphism?

  • Graph set analysis : Identify recurring motifs (e.g., R22_2^2(8) rings from N–H···Cl bonds) using Etter’s rules. These networks influence dissolution kinetics and stability .
  • Polymorphism screening : Vapor diffusion with solvents like acetone/water may yield distinct crystal forms with varied melting points (Δmp >5°C) .

Q. What computational methods predict adsorption or interaction properties of this compound with biological targets?

  • DFT calculations : Model adsorption energies (e.g., –50 to –80 kJ/mol for methylamine derivatives on mineral surfaces) to predict binding affinities .
  • Molecular docking : Use AutoDock Vina with PyRx to simulate interactions with enzymes like cytochrome P450, guided by logP (≈2.1) and polar surface area (≈45 Ų) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., tert-butyl rotation) and impurity signals .
  • 2D experiments : HSQC and HMBC correlate ambiguous protons to adjacent carbons, resolving overlapping peaks in the pyrazole region .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts like N-overalkylated derivatives?

  • Stepwise alkylation : Use Boc-protected methylamine to selectively functionalize the pyrazole’s 3-position before deprotection .
  • Kinetic control : Conduct reactions at 0–5°C to favor mono-alkylation over di-alkylation .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic or supramolecular properties?

  • Steric effects : The tert-butyl group reduces metabolic oxidation (CYP3A4) by shielding the pyrazole ring, as shown in vitro with liver microsomes .
  • Crystal packing : Enhances lattice stability via van der Waals interactions, increasing melting points compared to non-substituted analogs .

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